molecular formula C26H53NO2 B14276186 2-(Dimethylamino)ethyl docosanoate CAS No. 149419-10-3

2-(Dimethylamino)ethyl docosanoate

Cat. No.: B14276186
CAS No.: 149419-10-3
M. Wt: 411.7 g/mol
InChI Key: XCPQJEIBZVALGC-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl docosanoate is an organic compound that belongs to the class of esters It is formed by the esterification of docosanoic acid (behenic acid) with 2-(dimethylamino)ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl docosanoate typically involves the esterification reaction between docosanoic acid and 2-(dimethylamino)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process. The reaction can be represented as follows:

Docosanoic acid+2-(Dimethylamino)ethanolAcid Catalyst2-(Dimethylamino)ethyl docosanoate+Water\text{Docosanoic acid} + \text{2-(Dimethylamino)ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Docosanoic acid+2-(Dimethylamino)ethanolAcid Catalyst​2-(Dimethylamino)ethyl docosanoate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions ensures the production of high-quality ester. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl docosanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield docosanoic acid and 2-(dimethylamino)ethanol.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as halides or other amines.

Major Products Formed

    Hydrolysis: Docosanoic acid and 2-(dimethylamino)ethanol.

    Oxidation: Oxidized derivatives of the ester.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)ethyl docosanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: Investigated for its potential role in biological systems and as a component in biochemical assays.

    Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the formulation of cosmetics, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl docosanoate involves its interaction with specific molecular targets and pathways. The compound’s ester bond can be hydrolyzed in biological systems, releasing docosanoic acid and 2-(dimethylamino)ethanol. These products can then interact with cellular components, influencing various biochemical pathways. The amino group in the compound may also participate in interactions with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

2-(Dimethylamino)ethyl docosanoate can be compared with other similar compounds such as:

    2-(Dimethylamino)ethyl octanoate: A shorter-chain ester with similar chemical properties but different applications.

    2-(Dimethylamino)ethyl methacrylate: An ester used in polymer chemistry with distinct reactivity and applications.

    2-(Dimethylamino)ethyl acrylate: Another ester with applications in polymer synthesis and different chemical behavior.

The uniqueness of this compound lies in its long-chain fatty acid component, which imparts specific physical and chemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

149419-10-3

Molecular Formula

C26H53NO2

Molecular Weight

411.7 g/mol

IUPAC Name

2-(dimethylamino)ethyl docosanoate

InChI

InChI=1S/C26H53NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)29-25-24-27(2)3/h4-25H2,1-3H3

InChI Key

XCPQJEIBZVALGC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCN(C)C

Origin of Product

United States

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